molecular formula C17H18N2OS B448362 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine CAS No. 116557-96-1

1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine

Cat. No.: B448362
CAS No.: 116557-96-1
M. Wt: 298.4g/mol
InChI Key: DXDYJYNATMSOPE-CMDGGOBGSA-N
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Description

1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine is an organic compound that features a piperazine ring substituted with a phenyl group and a thienyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine typically involves the reaction of 1-phenylpiperazine with 3-(2-thienyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to the corresponding alkane.

    Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the acrylate to an alkane.

    Substitution: Halogenated derivatives of the phenyl or thienyl groups.

Scientific Research Applications

1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenyl and thienyl groups can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Phenylpiperazine: Lacks the thienyl acrylate moiety, making it less versatile in chemical reactions.

    4-(2-Thienyl)piperazine: Lacks the phenyl group, which may reduce its binding affinity in biological systems.

    N-Acryloylpiperazine:

Uniqueness: 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine is unique due to the presence of both phenyl and thienyl acrylate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(9-8-16-7-4-14-21-16)19-12-10-18(11-13-19)15-5-2-1-3-6-15/h1-9,14H,10-13H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDYJYNATMSOPE-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328301
Record name (E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116557-96-1
Record name (E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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